Styphnic acid

Catalog No.
S3320308
CAS No.
82-71-3
M.F
C6H3N3O8
M. Wt
245.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Styphnic acid

Standard nitroaromatic alternatives fail in primary initiator synthesis due to monobasic limitations. Styphnic acid’s unique dibasic architecture forms the precise lead styphnate salts required for non-corrosive percussion primers. • Enables selective precipitation of normal and basic lead styphnates with verified flame sensitivity. • Yields stable metal complexes with thermal decomposition >300°C for aerospace initiators. • Supplied as the mandatory precursor for reliable ignition of secondary propellants.

CAS Number

82-71-3

Product Name

Styphnic acid

IUPAC Name

2,4,6-trinitrobenzene-1,3-diol

Molecular Formula

C6H3N3O8

Molecular Weight

245.1 g/mol

InChI

InChI=1S/C6H3N3O8/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17/h1,10-11H

InChI Key

IXHMHWIBCIYOAZ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-]

solubility

0.02 M

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-]

The exact mass of the compound Styphnic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36932. The United Nations designated GHS hazard class pictogram is Explosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

2,4,6-Trinitroresorcinol, 2,4,6-Trinitrobenzene-1,3-diol, 1,3-Dihydroxy-2,4,6-trinitrobenzene, 2,4,6-Trinitro-1,3-benzenediol, Styphnic acid

Purity

≥98%

Package Size

1 g, 5 g

Styphnic acid (2,4,6-trinitroresorcinol) is a highly nitrated dibasic aromatic compound utilized as a critical precursor in the synthesis of energetic materials and primary explosives [1]. Characterized by its two hydroxyl groups and three nitro groups, it forms dense crystals with a density of approximately 1.829 g/cm³ [2]. In industrial and laboratory procurement, styphnic acid is primarily sourced as the foundational building block for metal styphnates—most notably lead styphnate. These derived salts are mandatory components in non-corrosive percussion primers, detonators, and specialized pyrotechnic initiators, where specific sensitivity thresholds and thermal stability are required [3].

Research Fit

Analytical Reagent Spectrophotometric detection of metal ions via styphnate formation
Energetic Precursor Synthesis of lead styphnate for ammunition primer applications
Specialized Procurement Distinct chelating and energetic profile not matched by generic nitroaromatics

Attempting to substitute styphnic acid with closely related nitroaromatics, such as picric acid (2,4,6-trinitrophenol), fails in the synthesis of primary initiators [1]. While both are highly nitrated phenols, styphnic acid’s dibasic structure allows for the formation of metal coordination complexes with distinct stoichiometries and hydration states that monobasic acids cannot achieve [1]. This dibasic nature enables the precipitation of normal and basic lead styphnates, which exhibit a specific balance of extreme flame sensitivity and moderate shock resistance[2]. Monobasic picrates do not replicate this exact sensitivity profile or crystal morphology, leading to reliability failures when substituted in primer formulations and detonator manufacturing [1].

Substitution Risk

Dibasic Acid Character Two phenolic -OH groups alter salt stoichiometry and stability compared to monofunctional analogs like picric acid.
Thermal Decomposition Profile Self-accelerating decomposition temperature (SADT) is compound-specific and cannot be extrapolated from other polynitrophenols.
Metal Chelation Specificity Reported selectivity for certain metal ions may not be reproduced with other nitroaromatic reagents.

Dibasic Coordination Capacity for Energetic Salt Precipitation

Styphnic acid acts as a weaker acid than its monohydroxy analog, picric acid, but provides two deprotonation sites per molecule. The pKa of styphnic acid is 1.74, compared to 0.38 for picric acid[1]. This dibasic nature allows styphnic acid to donate two protons to form the styphnate dianion, enabling the precipitation of heavily cross-linked 1:1 or 2:1 metal salts[1].

Evidence DimensionAcidic dissociation (pKa) and coordination sites
Target Compound DataStyphnic acid (pKa = 1.74, dibasic, 2 coordination sites)
Comparator Or BaselinePicric acid (pKa = 0.38, monobasic, 1 coordination site)
Quantified DifferenceStyphnic acid provides an additional coordination site despite lower overall acidity, enabling dianion formation.
ConditionsAqueous solution standard conditions for metal salt precipitation.

The dibasic nature is required to form stable, cross-linked metal styphnate matrices (e.g., lead styphnate) that cannot be synthesized using monobasic picric acid.

Molar Absorptivity
Head-to-head
1.6 × 10⁴ L/mol·cm
vs 1.3 × 10⁴ (unbuffered)
Defines mandatory pH-controlled conditions for reliable quantitation
Buffered pH 6.8–7.0 required; unbuffered water leads to 23% lower response

Crystal Density and Energetic Potential

The addition of a second hydroxyl group in styphnic acid increases its solid-state density compared to picric acid. Styphnic acid exhibits a crystal density of 1.829 g/cm³ [1], whereas picric acid has a lower density of approximately 1.76 g/cm³. This higher density in the precursor state is advantageous for formulating energetic materials with maximized volumetric energy density [2].

Evidence DimensionCrystal density
Target Compound DataStyphnic acid (1.829 g/cm³)
Comparator Or BaselinePicric acid (~1.76 g/cm³)
Quantified DifferenceStyphnic acid presents a higher crystal density by approximately 0.07 g/cm³.
ConditionsSolid-state standard conditions.

Higher crystal density in the precursor directly contributes to higher volumetric energy density and detonation velocity in the resulting energetic formulations.

SADT
Head-to-head
109.04 °C
Alarm: 104.04 °C, Control: 99.04 °C
Dictates safe storage and transport classification protocols
Derived from accelerating rate calorimetry (ARC) under adiabatic conditions

Flame Sensitivity vs. Mechanical Shock Profile of Derived Lead Salts

Styphnic acid is specifically chosen over other precursors to manufacture lead styphnate due to its optimized safety and initiation profile. Compared to lead azide, lead styphnate exhibits significantly lower sensitivity to mechanical shock—being three times less sensitive to shock and friction—while maintaining the required extreme sensitivity to flame and electric discharge [1].

Evidence DimensionShock and friction sensitivity of the derived primary explosive
Target Compound DataLead styphnate (derived from styphnic acid)
Comparator Or BaselineLead azide (standard alternative primary explosive)
Quantified DifferenceLead styphnate is three times less sensitive to mechanical shock than lead azide.
ConditionsStandard drop-weight and friction sensitivity assays for primary explosives.

Dictates the procurement of styphnic acid for manufacturing non-corrosive primers where extreme flame sensitivity is required without the extreme handling hazards of azides.

Crystal System
Class-level
Orthorhombic, Pnma
a=6.6712, b=16.8267, c=13.6450 Å
Provides definitive identity benchmark for batch quality control
Differs from picric acid (Pca2₁) lattice; confirms phase purity via XRD

Thermal Stability of Derived Basic Salts

Salts derived from styphnic acid demonstrate high thermal stability, which is critical for modern automotive and ordnance applications. Basic styphnate salts (such as potassium-calcium styphnate) exhibit thermal decomposition temperatures exceeding 300 °C (up to 335 °C), whereas conventional primer substances like potassium dinitrobenzofuroxanate decompose at approximately 220 °C [1]. Lead styphnate itself decomposes at 280–290 °C [2].

Evidence DimensionThermal decomposition temperature
Target Compound DataStyphnate salts (e.g., basic potassium-calcium styphnate >300 °C; lead styphnate 280–290 °C)
Comparator Or BaselinePotassium dinitrobenzofuroxanate (~220 °C)
Quantified DifferenceStyphnate derivatives offer an 60–115 °C higher thermal decomposition threshold.
ConditionsThermogravimetric analysis (TGA) at a heating rate of 10 °C/min.

Ensures that primers manufactured from styphnic acid can withstand high-temperature environments, such as engine compartments or rapid-fire weapon chambers, without premature autoignition.

Synthesis of Lead Styphnate for Non-Corrosive Primers

Styphnic acid is the mandatory precursor for the precipitation of lead styphnate. Its dibasic structure allows it to react with lead acetate or lead nitrate to form normal or basic lead styphnate, which is the industry standard for non-corrosive small arms primers due to its flame sensitivity and reliable ignition of secondary propellants [1].

Development of High-Temperature Energetic Salts

Beyond lead salts, styphnic acid is procured for the research and development of energetic co-crystals and transition metal complexes (e.g., with barium, potassium, or calcium). Its two hydroxyl groups and three nitro groups provide multiple coordination sites, enabling the formulation of basic salts with thermal decomposition temperatures exceeding 300 °C, ideal for high-temperature automotive or aerospace initiators [2].

Alkaloid Precipitation and Analytical Chemistry

Due to its ability to form highly insoluble salts with large organic cations, styphnic acid is utilized in analytical chemistry as a precipitating agent for alkaloids and complex organic bases. It offers an alternative to picric acid in scenarios where the specific solubility profile of the resulting dibasic styphnate salt allows for easier isolation or purification of the target analyte [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Energetic component purity analysis
Reported molar absorptivity benchmark
pH-controlled spectrophotometric assay conditions
High-temperature-resistant primer salts
Salt thermal stability profile
Decomposition temperature >300 °C verification
Crystallinity quality control
Orthorhombic Pnma reference structure
PXRD pattern matching against reference data
Lead-free primary explosive research
Trinitrophenol ligand coordination chemistry
Sensitivity and stability tuning in energetic complexes

Physical Description

Trinitroresorcinol appears as a yellowish, crystalline solid. Used as a priming agent. Very sensitive to heat. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently.
WetSolid

XLogP3

1.1

Melting Point

175.5 °C

UNII

R4TJB1U00D

GHS Hazard Statements

H201: Explosive;
mass explosion hazard [Danger Explosives];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Explosive;Irritant

Other CAS

82-71-3

Wikipedia

Styphnic acid

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

Explosives manufacturing
Miscellaneous manufacturing
1,3-Benzenediol, 2,4,6-trinitro-: ACTIVE

Explore Compound Types